
2,3,4-Trifluorotoluene
Descripción general
Descripción
2,3,4-Trifluorotoluene is a colorless to light yellow liquid . It is a potential substitute solvent for reactions carried out in dichloromethane and related solvents .
Synthesis Analysis
The synthesis of 2,3,4-Trifluorotoluene involves the generation of difluorobenzyl radicals through corona discharge .Molecular Structure Analysis
The molecular formula of 2,3,4-Trifluorotoluene is C7H5F3. It has an average mass of 146.110 Da and a monoisotopic mass of 146.034332 Da .Chemical Reactions Analysis
Corona discharge of 2,3,4-trifluorotoluene generates difluorobenzyl radicals .Physical And Chemical Properties Analysis
2,3,4-Trifluorotoluene has a density of 1.2±0.1 g/cm^3, a boiling point of 124.5±35.0 °C at 760 mmHg, and a vapor pressure of 15.4±0.2 mmHg at 25°C . It also has a refractive index of 1.438, a molar refractivity of 31.1±0.3 cm^3, and a molar volume of 118.3±3.0 cm^3 .Aplicaciones Científicas De Investigación
General Use of 2,3,4-Trifluorotoluene
Specific Scientific Field
Organic Chemistry and Material Science
Comprehensive and Detailed Summary of the Application
2,3,4-Trifluorotoluene is used as a fluorinated building block in organic synthesis . It’s also used as an intermediate in the production of pesticides and pharmaceuticals .
Methods of Application or Experimental Procedures
The specific methods of application can vary greatly depending on the specific synthesis or production process being carried out. Generally, it would be used in a reaction where a fluorinated aromatic compound is needed.
Results or Outcomes Obtained
The outcomes also depend on the specific reactions it’s used in. However, the use of 2,3,4-Trifluorotoluene can often result in the production of compounds with desirable properties, such as increased stability or reactivity.
Generation of Difluorobenzyl Radicals
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Corona discharge of 2,3,4-Trifluorotoluene generates difluorobenzyl radicals .
Methods of Application or Experimental Procedures
This involves subjecting 2,3,4-Trifluorotoluene to a corona discharge, which results in the generation of difluorobenzyl radicals .
Results or Outcomes Obtained
The generation of these radicals was investigated by a vibronically well-resolved emission spectrum .
Low Toxicity Alternative to Dichloromethane
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
2,3,4-Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It’s used as a low toxicity alternative to dichloromethane .
Results or Outcomes Obtained
Synthetic Intermediate for Herbicide Production
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
A derivative of 2,3,4-Trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
Methods of Application or Experimental Procedures
This involves the nitration of 2,3,4-Trifluorotoluene followed by reduction to meta-H2NC6H4CF3 .
Results or Outcomes Obtained
The resulting aniline is then converted to the urea, which is used as a herbicide .
Solvent in Mild Lewis-Acid Catalyzed Reactions
Comprehensive and Detailed Summary of the Application
As a solvent, 2,3,4-Trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
Methods of Application or Experimental Procedures
The most common catalyst, aluminium trichloride reacts with 2,3,4-Trifluorotoluene at room temperature; however, zinc chloride does not .
Results or Outcomes Obtained
The outcomes depend on the specific reactions it’s used in. However, the use of 2,3,4-Trifluorotoluene can often result in the production of compounds with desirable properties, such as increased stability or reactivity.
Intermediate in the Production of Pesticides and Pharmaceuticals
Specific Scientific Field
Pharmaceutical Chemistry and Agricultural Chemistry
Comprehensive and Detailed Summary of the Application
2,3,4-Trifluorotoluene is an intermediate in the production of pesticides and pharmaceuticals .
Safety And Hazards
The safety data sheet for 2,3,4-Trifluorotoluene indicates that it is a flammable liquid and vapor. Precautions include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharge .
Propiedades
IUPAC Name |
1,2,3-trifluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPEHJWTXCLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049436 | |
| Record name | 2,3,4-Trifluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorotoluene | |
CAS RN |
193533-92-5 | |
| Record name | 2,3,4-Trifluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



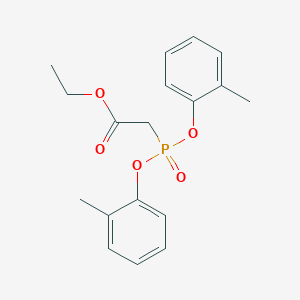
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
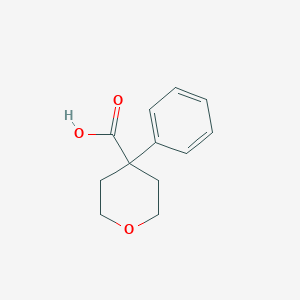
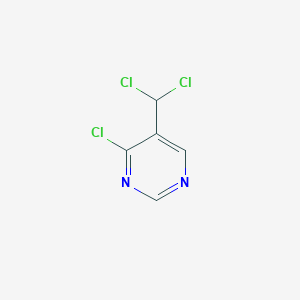
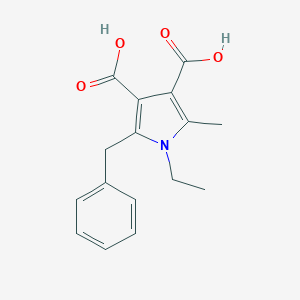
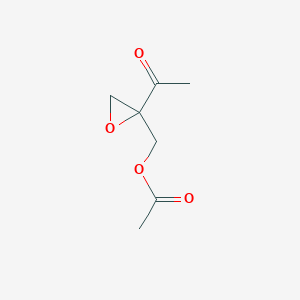
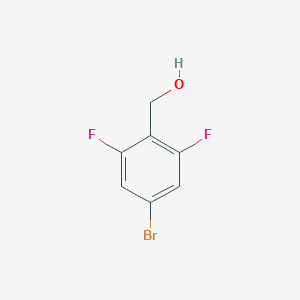
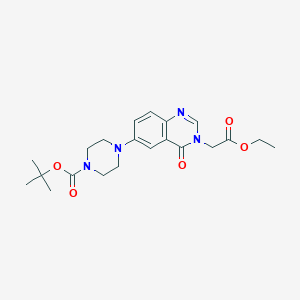
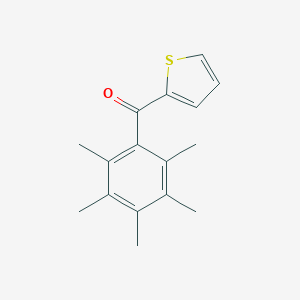
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
